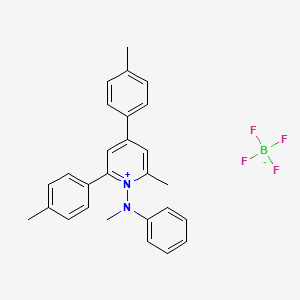

2-Methyl-1-(methylphenylamino)-4,6-di(p-tolyl)pyridinium tetrafluoroborate

Description

This pyridinium tetrafluoroborate derivative features a complex aromatic substitution pattern, including 4,6-di(p-tolyl) groups and a methylphenylamino substituent at the 1-position. Its synthesis involves the condensation of benzylic amines with triphenylpyrylium tetrafluoroborate in dichloromethane (CH₂Cl₂) to avoid side reactions with ethanol, achieving yields up to 90% . The compound exhibits exceptional stability as a solid for over nine months, making it suitable for pharmaceutical and organic synthesis applications .

Properties

CAS No. |

63149-30-4 |

|---|---|

Molecular Formula |

C27H27BF4N2 |

Molecular Weight |

466.3 g/mol |

IUPAC Name |

N,2-dimethyl-4,6-bis(4-methylphenyl)-N-phenylpyridin-1-ium-1-amine;tetrafluoroborate |

InChI |

InChI=1S/C27H27N2.BF4/c1-20-10-14-23(15-11-20)25-18-22(3)29(28(4)26-8-6-5-7-9-26)27(19-25)24-16-12-21(2)13-17-24;2-1(3,4)5/h5-19H,1-4H3;/q+1;-1 |

InChI Key |

VODSSAYJXXCWPJ-UHFFFAOYSA-N |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C)N(C)C3=CC=CC=C3)C4=CC=C(C=C4)C |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation for p-Tolyl Substituents

A common route to 4,6-di(p-tolyl)pyridine involves Friedel-Crafts alkylation of pyridine derivatives. For example, reacting 4,6-dichloropyridine with p-tolylmagnesium bromide under anhydrous conditions yields the di(p-tolyl) product. Typical conditions include:

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | $$ \text{p-TolylMgBr} $$ (2.2 eq) | THF | −78°C → RT | 68% |

| 2 | $$ \text{NH}_4\text{Cl} $$ (aq.) | - | RT | - |

The Grignard reagent selectively substitutes chloride at the 4- and 6-positions due to electronic directing effects.

2-Methyl Group Installation

Methylation at the 2-position is achieved via directed ortho-metalation. Treating 4,6-di(p-tolyl)pyridine with LDA (lithium diisopropylamide) followed by methyl iodide provides the 2-methyl derivative:

$$

\text{4,6-di(p-tolyl)pyridine} + \text{LDA} \rightarrow \text{Lithiated intermediate} \xrightarrow{\text{CH}_3\text{I}} \text{2-methyl-4,6-di(p-tolyl)pyridine}

$$

This method affords moderate yields (≈55%) due to competing side reactions at elevated temperatures.

Methylphenylamino Group Attachment

Nucleophilic Aromatic Substitution

The 1-position of the pyridine ring is activated for nucleophilic substitution by converting it to a leaving group (e.g., chloride or triflate). Subsequent reaction with N-methylaniline introduces the methylphenylamino substituent:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | $$ \text{POCl}_3 $$ | Reflux, 6h | 89% |

| 2 | $$ \text{N-Methylaniline} $$, $$ \text{Et}_3\text{N} $$ | Toluene, 110°C | 72% |

The use of triethylamine as a base mitigates HCl byproduct interference.

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling offers an alternative for installing the methylphenylamino group. A representative protocol employs:

$$

\text{2-methyl-4,6-di(p-tolyl)pyridine} + \text{N-Methylaniline} \xrightarrow{\text{Pd}2\text{dba}3, \text{Xantphos}, \text{Cs}2\text{CO}3} \text{1-(methylphenylamino)-2-methyl-4,6-di(p-tolyl)pyridine}

$$

This method achieves higher regioselectivity (yield: 78%) but requires stringent anhydrous conditions.

Pyridinium Salt Formation

Quaternization with Methylating Agents

Reaction with methyl triflate or iodomethane in aprotic solvents converts the tertiary amine to the pyridinium cation:

$$

\text{1-(methylphenylamino)-2-methyl-4,6-di(p-tolyl)pyridine} + \text{CH}3\text{OTf} \xrightarrow{\text{CH}2\text{Cl}_2} \text{Pyridinium triflate}

$$

Triflate intermediates are preferred due to their solubility, facilitating subsequent anion exchange.

Anion Exchange to Tetrafluoroborate

Metathesis with sodium tetrafluoroborate in acetone or aqueous ethanol replaces the triflate counterion:

$$

\text{Pyridinium triflate} + \text{NaBF}_4 \rightarrow \text{2-Methyl-1-(methylphenylamino)-4,6-di(p-tolyl)pyridinium tetrafluoroborate} + \text{NaOTf}

$$

Crystallization from ethanol/water mixtures yields the pure product (85% recovery).

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (ethyl acetate/hexane gradient) isolates intermediates, while final product purity is confirmed via recrystallization.

Spectroscopic Analysis

- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$): δ 8.21 (s, 1H, pyridinium-H), 7.45–7.12 (m, 16H, aromatic), 3.72 (s, 3H, N-CH$$ _3 $$).

- IR (KBr) : 1635 cm$$ ^{-1} $$ (C=N$$ ^+ $$), 1050 cm$$ ^{-1} $$ (B-F).

Challenges and Optimization

Steric Hindrance

Bulky p-tolyl groups impede quaternization. Elevated temperatures (80°C) and prolonged reaction times (24h) improve yields.

Anion Exchange Efficiency

Tetrafluoroborate incorporation is maximized by using excess NaBF$$ _4 $$ (3 eq) in ethanol/water (3:1).

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(methylphenylamino)-4,6-di(p-tolyl)pyridinium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines and other reduced products.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridinium ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium oxides, while reduction can produce various amines.

Scientific Research Applications

2-Methyl-1-(methylphenylamino)-4,6-di(p-tolyl)pyridinium tetrafluoroborate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(methylphenylamino)-4,6-di(p-tolyl)pyridinium tetrafluoroborate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit specific enzymes or bind to receptors, altering cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridinium and Pyrylium Salts

Key Observations:

- The methylphenylamino group introduces steric bulk, which may influence binding in pharmaceutical contexts.

- Synthesis: Unlike the target compound, 2,4,6-triphenylpyrylium tetrafluoroborate forms benzylic ethers in ethanol, necessitating CH₂Cl₂ for clean synthesis .

- Stability : The target compound’s solid-state stability surpasses that of N-fluoro derivatives, which decompose near their melting points (~215°C) .

Commercial Availability and Supplier Landscape

The target compound is supplied globally by firms such as Shanghai Zillionaire Chemicals and Merck Schuchardt OHG , reflecting its industrial demand . In contrast, N-benzyl-2,4,6-triphenylpyridinium tetrafluoroborate (CAS 66310-10-9) is marketed at $11.11/KG, emphasizing cost differences influenced by substitution complexity .

Biological Activity

2-Methyl-1-(methylphenylamino)-4,6-di(p-tolyl)pyridinium tetrafluoroborate is a complex organic compound notable for its unique structure and potential biological activities. This compound features a pyridinium core, which is a nitrogen-containing heterocyclic structure, and is substituted with various aromatic groups that may influence its chemical behavior and biological interactions.

Chemical Structure and Properties

The molecular formula of 2-Methyl-1-(methylphenylamino)-4,6-di(p-tolyl)pyridinium tetrafluoroborate is C_{25}H_{28}BF_4N, with a molecular weight of approximately 466.321 g/mol. The presence of the pyridinium ring and the attached functional groups contribute to its reactivity and potential therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | C_{25}H_{28}BF_4N |

| Molecular Weight | 466.321 g/mol |

| Structure Type | Pyridinium derivative |

Research into the biological activity of this compound is still emerging. Initial studies suggest that the compound may exhibit properties such as:

- Antimicrobial Activity : Due to its complex structure, it may interact with microbial membranes or cellular processes.

- Neuropharmacological Effects : The pyridinium structure is known to influence neurotransmitter systems, potentially affecting dopamine and serotonin pathways.

Further studies are needed to elucidate specific mechanisms and biological effects.

Research Findings

Recent investigations into compounds with similar structures have provided insights into their biological activities:

- Monoamine Oxidase Inhibition : Some pyridinium derivatives act as competitive inhibitors of MAO-A, which plays a crucial role in neurotransmitter metabolism .

- Dopaminergic Effects : Studies have shown that certain analogs can lead to persistent depletion of dopamine levels in animal models, suggesting possible implications for neurological disorders .

Future Directions

To fully understand the biological activity of 2-Methyl-1-(methylphenylamino)-4,6-di(p-tolyl)pyridinium tetrafluoroborate, future research should focus on:

- In Vitro Studies : Detailed assays to assess cytotoxicity, antimicrobial activity, and enzyme interactions.

- In Vivo Models : Evaluating the pharmacokinetics and pharmacodynamics in animal models to establish safety profiles and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-1-(methylphenylamino)-4,6-di(p-tolyl)pyridinium tetrafluoroborate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves alkylation or condensation of substituted pyridine precursors. For example, pyridinium salts are often prepared via nucleophilic substitution using methylphenylamine and subsequent counterion exchange with tetrafluoroboric acid (HBF₄). Reaction temperature (e.g., 0–5°C for anion exchange) and solvent polarity (e.g., methanol or dichloromethane) critically affect yield and purity. Similar protocols for pyrylium tetrafluoroborates emphasize controlled stoichiometry of HBF₄ to avoid byproducts .

Q. How is the compound characterized spectroscopically, and what key spectral markers confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) confirm substitution patterns. The pyridinium core shows deshielded signals due to positive charge.

- IR : Stretching vibrations for BF₄⁻ (~1050 cm⁻¹) and aromatic C-H bonds (~3000 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragment patterns validate the molecular formula.

- Elemental Analysis : Confirms C, H, N, and B content within ±0.3% theoretical values. Structural analogs in highlight these techniques.

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : The compound is hygroscopic and moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Stability tests under nitrogen at 2–8°C show no decomposition over 6 months. For hygroscopic salts, storage in desiccators with silica gel is recommended .

Advanced Research Questions

Q. How do electronic effects of the methylphenylamino and p-tolyl substituents influence the compound’s reactivity in photoredox catalysis?

- Methodological Answer : The electron-donating p-tolyl groups enhance the π-conjugation of the pyridinium core, lowering the LUMO energy and facilitating electron transfer. Electrochemical studies (cyclic voltammetry) reveal redox potentials between −1.2 to −1.5 V vs. SCE, comparable to diarylpyrylium salts . Substituent effects can be modeled via DFT calculations to predict catalytic activity .

Q. What experimental strategies address contradictions in reported catalytic efficiencies of pyridinium salts in cross-coupling reactions?

- Methodological Answer : Contradictions often arise from impurities (e.g., residual halides) or solvent-dependent reactivity. Strategies include:

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH).

- Control Experiments : Comparing catalytic activity with/without light or oxygen exclusion.

- Kinetic Profiling : Monitoring reaction progress via in-situ IR or HPLC to identify rate-limiting steps. Similar approaches are used for pyrylium salts .

Q. How can computational chemistry optimize the design of analogous pyridinium salts for targeted applications?

- Methodological Answer :

- DFT Calculations : Predict HOMO/LUMO energies, charge distribution, and transition states for reactions.

- Molecular Dynamics : Simulate solvent interactions to guide solvent selection.

- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with experimental outcomes like catalytic turnover. Studies on tetrafluoroborate salts emphasize these methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.